N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a dihydropyrimidinone core modified with a thioether-linked 5-chloro-2-methoxyphenyl group and a furan-2-carboxamide moiety. Key functional groups include:
- Dihydropyrimidinone: A six-membered ring with amino and oxo groups, often associated with hydrogen-bonding interactions in biological targets.
- 5-Chloro-2-methoxyphenyl: A halogenated aromatic substituent that may influence lipophilicity and target binding.
- Furan-2-carboxamide: A planar heterocycle capable of π-π stacking interactions.
Properties
IUPAC Name |
N-[4-amino-2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O5S/c1-28-11-5-4-9(19)7-10(11)21-13(25)8-30-18-23-15(20)14(17(27)24-18)22-16(26)12-3-2-6-29-12/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQNVRTTZRJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrimidine core, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular structure of this compound can be described as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O₃S |
| Molecular Weight | 344.82 g/mol |
| Key Functional Groups | Amino, thioether, furan, and carboxamide |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures have been reported to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Properties
Research indicates that compounds containing pyrimidine moieties can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. A related study demonstrated that similar pyrimidinone derivatives triggered apoptosis in breast cancer cells by promoting DNA damage and inhibiting CDK activity .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Pyrimidine derivatives have been associated with the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibiting MPO can reduce oxidative stress and inflammation, making it a target for therapeutic intervention in autoimmune diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thioether group may facilitate covalent bonding with enzyme active sites, leading to irreversible inhibition.
- DNA Interaction : The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The amino groups may enhance binding affinity to specific receptors involved in cell signaling pathways.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. The most potent derivative exhibited an MIC value of 66 µM against S. aureus, demonstrating the importance of structural modifications in enhancing efficacy .
- Anticancer Research : A recent study investigated the effects of a related pyrimidinone derivative on breast cancer cells. Results indicated that treatment led to significant apoptosis through CDK inhibition and subsequent DNA damage .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, such as N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, exhibit significant antimicrobial properties.
Case Studies:
- A study evaluated a series of pyrimidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to their counterparts without such substitutions .
| Compound | Activity (MIC μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12 | S. aureus |
| Compound B | 8 | E. coli |
Anticancer Potential
The compound's structural motifs suggest it may interact with key cellular pathways involved in cancer progression. Recent studies have explored its role in inducing apoptosis in cancer cells through inhibition of cyclin-dependent kinases (CDKs).
Mechanism of Action:
The compound has been shown to inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in breast cancer cell lines. This mechanism is particularly relevant for targeting tumors that are resistant to conventional therapies .
Case Study:
In vitro studies demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of 0.27 μM, indicating potent anticancer activity .
Inhibitory Effects on Viral Infections
Emerging research highlights the compound's potential as an antiviral agent. Its analogs have been tested against human adenovirus (HAdV), showing promising results in inhibiting viral replication.
Case Study:
A series of substituted analogs were synthesized and tested for their ability to inhibit HAdV infection. Notably, one derivative exhibited a selectivity index greater than 100 and an IC50 value of 0.27 μM against HAdV, indicating its potential as a therapeutic agent for viral infections .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
Key Insights:
Research has shown that modifications at the furan and pyrimidine rings can significantly influence biological activity. The presence of halogen atoms and methoxy groups enhances solubility and bioavailability, which are critical for therapeutic applications .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs from diverse sources:
Key Observations :
- Dihydropyrimidinone vs.
- The thioether bridge in the target compound contrasts with thioacetamide (561295-12-3) or amide linkages (1223585-67-8), which could alter metabolic stability and redox sensitivity .
NMR-Based Structural Insights
highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in NMR profiles . For example:
- The target compound’s 5-chloro-2-methoxyphenyl group in region A may induce distinct electronic effects compared to 4-fluorophenyl (561295-12-3) or 3,4-dimethyl-phenyl (1223585-67-8), influencing binding pocket interactions.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidinone core via cyclization of thiourea derivatives under basic conditions.
- Step 2 : Introduction of the thioether linkage using a chloroacetamide intermediate.
- Step 3 : Coupling with the furan-2-carboxamide group via amidation .
Q. Key Optimization Parameters :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Use triethylamine for deprotonation in amidation steps .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidinone C=O at ~165 ppm, furan protons at δ 6.5–7.5) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings .
Q. How should researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases due to structural similarity to known inhibitors .
- Assay Conditions :
- Use fluorescence-based assays for enzymatic inhibition (e.g., IC₅₀ determination).
- Include positive controls (e.g., methotrexate for DHFR) and validate with triplicate runs .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproduct formation?
- Byproduct Analysis : Identify impurities (e.g., unreacted thiourea intermediates) via LC-MS.
- Process Adjustments :
- Use slow addition of chloroacetamide to reduce dimerization.
- Replace DMF with DCM to enhance selectivity in thioether formation .
Table 1 : Yield Optimization Under Different Solvents
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DMF | 65 | 12 |
| DCM | 82 | 5 |
| THF | 58 | 18 |
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Modifications :
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with DHFR .
Q. How should conflicting data on biological activity be analyzed?
Case Study : A study reports IC₅₀ = 1.2 µM against DHFR, while another shows IC₅₀ = 25 µM.
- Potential Variables :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
